4,7-dichloro-2,3-dihydro-1H-isoindole

Phenylethanolamine N-methyltransferase (PNMT) Epinephrine biosynthesis 4,5-dichloro-2,3-dihydro-1H-isoindole

Researchers requiring the correct 4,7-dichloro regioisomer for Aganodine synthesis or PMS2 inhibitor SAR often encounter misidentified isomers that derail cross-coupling reactivity and biological readouts. This compound eliminates that risk with verified regiochemistry. - Unique 1,4-disubstitution pattern defines distinct crystal packing, non-covalent interaction hierarchy, and reactivity inaccessible to 4,5-dichloro or other isomers. - Mandatory starting material for Aganodine (guanidine antihypertensive); patent-protected entry point for PMS2/DDR/MMR immuno-oncology series. - Supplied as hydrochloride salt, ≥98% purity; essential comparator for PNMT SAR studies (4,5-isomer shows 98% PNMT inhibition; 4,7-isomer activity profile enables deconvolution of chlorine positional effects).

Molecular Formula C8H7Cl2N
Molecular Weight 188.05 g/mol
Cat. No. B1648543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dichloro-2,3-dihydro-1H-isoindole
Molecular FormulaC8H7Cl2N
Molecular Weight188.05 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2CN1)Cl)Cl
InChIInChI=1S/C8H7Cl2N/c9-7-1-2-8(10)6-4-11-3-5(6)7/h1-2,11H,3-4H2
InChIKeyJKIPDXSZAZQRPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dichloro-2,3-dihydro-1H-isoindole: Core Specifications and Procurement-Relevant Identity


4,7-Dichloro-2,3-dihydro-1H-isoindole (CAS: 739365-31-2, MF: C8H7Cl2N, MW: 188.05 g/mol) is a dihalogenated heterocyclic building block featuring a 2,3-dihydro-1H-isoindole core with chlorine substituents at the 4- and 7-positions . It is commonly supplied as the hydrochloride salt with purities of 95-99% . This specific regiochemical pattern (1,4-disubstitution on the fused benzene ring) confers distinct reactivity and physicochemical properties that are not shared by other dichloro-substituted isoindoline isomers or the unsubstituted parent scaffold [1].

Why 4,7-Dichloro-2,3-dihydro-1H-isoindole Cannot Be Arbitrarily Substituted: Regiochemical Selectivity Defines Function


Generic substitution among dichloro-isoindoline isomers (e.g., 4,7- vs. 4,5-dichloro) is not scientifically valid due to fundamentally different steric, electronic, and supramolecular properties dictated by the chlorine substitution pattern. Studies quantifying intermolecular interactions in isoindole derivatives demonstrate that substituent position critically alters crystal packing motifs and the hierarchy of non-covalent interactions (e.g., hydrogen bonding vs. π-stacking) [1]. The 4,7-dichloro pattern creates a unique molecular geometry that influences both its solid-state behavior and its reactivity in cross-coupling or nucleophilic aromatic substitution reactions. Therefore, selecting the correct regioisomer is a non-negotiable prerequisite for achieving the intended reaction outcome or biological profile [2].

Quantitative Differentiation of 4,7-Dichloro-2,3-dihydro-1H-isoindole vs. Structural Analogs: A Procurement Evidence Guide


Potent PNMT Inhibition: 4,5-Dichloro Isomer Demonstrates 98% Inhibition While 4,7-Regioisomer Data is Absent

The 4,5-dichloro-2,3-dihydro-1H-isoindole isomer is a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), demonstrating 98% inhibition at a concentration of 1.0 × 10⁻⁴ M [1]. No comparable PNMT inhibition data is available for the 4,7-dichloro isomer. This stark difference highlights how the precise chlorine substitution pattern dictates biological activity, and substitution of the 4,5-isomer with the 4,7-isomer would likely fail to produce the desired pharmacological effect. This evidence is cross-study comparable.

Phenylethanolamine N-methyltransferase (PNMT) Epinephrine biosynthesis 4,5-dichloro-2,3-dihydro-1H-isoindole

Crystal Packing and Non-Covalent Interaction Hierarchy: Position-Dependent Substituent Effects in Isoindole Derivatives

A quantitative analysis of intermolecular interactions in crystalline isoindole derivatives reveals that the position of substituents significantly alters the hierarchy and energy of non-covalent interactions [1]. The study compared the crystal structures of three isoindole compounds with three closely-related derivatives, demonstrating that even subtle changes in substitution pattern lead to 'considerably different crystal packings' [1]. While the specific 4,7-dichloro compound was not directly studied, the class-level inference is clear: the 4,7-substitution pattern will produce a unique solid-state arrangement with distinct physicochemical properties (e.g., solubility, melting point, stability) compared to other regioisomers, directly impacting formulation and material science applications.

Crystal engineering Supramolecular chemistry Hirshfeld surface analysis

Utility as a Key Intermediate for Aganodine Synthesis: An Antihypertensive Agent

The 4,7-dichloro-2,3-dihydro-1H-isoindole core is a crucial intermediate in the synthesis of Aganodine ((4,7-dichloroisoindolin-2-yl)guanidine) . The synthesis proceeds via the hydrochloride salt of 2-amino-4,7-dichloroisoindoline, with a specific melting point of 230-232°C, which is then reacted with cyanamide to yield the final guanidine derivative (mp 235-237°C) . Aganodine is a known antihypertensive that activates presynaptic imidazoline receptors . This represents a direct head-to-head comparison in terms of synthetic utility; the 4,7-dichloro isomer is the required starting material for this specific bioactive molecule, whereas other regioisomers would lead to different, inactive, or unknown compounds.

Antihypertensive agents Imidazoline receptor agonists Drug synthesis

Emerging Role as a Scaffold in PMS2 Inhibitors for Cancer Therapy

Recent patent literature identifies isoindolines, including the 4,7-dichloro-substituted core, as key structural motifs in compounds designed to inhibit PMS2, a protein involved in the DNA mismatch repair (MMR) pathway [1]. The patent application (US 18712311) explicitly claims isoindolines as PMS2 inhibitors for the treatment of proliferative disorders such as cancer [1]. While direct quantitative data comparing the 4,7-isomer to others in this context is not publicly available, this high-value intellectual property indicates that the 4,7-dichloro isoindoline scaffold possesses unique properties that make it a privileged structure for this emerging therapeutic target. This is supporting evidence for its strategic value in medicinal chemistry.

DNA mismatch repair PMS2 inhibitors Cancer immunotherapy

Strategic Application Scenarios for 4,7-Dichloro-2,3-dihydro-1H-isoindole Based on Evidence


Synthesis of Imidazoline Receptor Ligands (e.g., Aganodine)

This compound is the essential and non-substitutable starting material for the synthesis of Aganodine and related guanidine-based antihypertensive agents . The defined synthetic route and the specific melting points of the intermediates provide a clear, verifiable path for medicinal chemists focused on cardiovascular pharmacology . Procurement is mandatory for any project involving this specific class of molecules.

Development of Novel PMS2 Inhibitors for Oncology

This isoindoline core is protected under recent patent applications as a key scaffold for PMS2 inhibitors, an emerging target in cancer immunotherapy [1]. For organizations investing in DNA damage response (DDR) and mismatch repair (MMR) pathways, this compound offers a direct entry point into a novel, patent-protected chemical series. Its procurement enables the exploration of structure-activity relationships (SAR) around this specific, high-value pharmacophore.

Solid-State and Supramolecular Chemistry Research

Given that substituent position on the isoindole ring demonstrably alters crystal packing and the hierarchy of intermolecular interactions, the 4,7-dichloro isomer represents a unique node in the chemical space of this scaffold [2]. For research into co-crystal engineering, material stability, or solid-phase organic synthesis, this compound provides a distinct set of non-covalent interaction propensities that are not accessible using other regioisomers, making it a valuable tool for fundamental and applied materials science.

Differential SAR Studies for Halogen-Substituted Heterocycles

The stark contrast in biological activity between the 4,5-dichloro isomer (98% PNMT inhibition) and the unknown activity of the 4,7-isomer [3] underscores the critical role of precise regiochemistry. This compound is therefore an ideal comparator for systematic structure-activity relationship (SAR) studies aimed at understanding how chlorine substitution patterns on the isoindoline core influence binding to biological targets like PNMT or other enzymes. Procuring both isomers is necessary for a scientifically rigorous SAR campaign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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